molecular formula C15H12N2O3 B15064824 (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol

(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol

Cat. No.: B15064824
M. Wt: 268.27 g/mol
InChI Key: RRQIGKJRWPBAFH-UHFFFAOYSA-N
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Description

(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol ( 1349719-09-0) is a nitrogen-containing heterocyclic compound with a molecular formula of C 15 H 12 N 2 O 3 and a molecular weight of 268.27 g/mol . This indole derivative features a methanol group attached to a phenyl ring, which is substituted at the 3-position with a 5-nitro-1H-indole moiety. The nitro group at the 5-position of the indole ring is a key functional handle for further chemical modifications and can significantly influence the compound's electronic properties and biological interactions. Indole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and structural versatility . The 5-nitroindole core, in particular, is a significant pharmacophore in antibacterial research. Specific 5-nitro-2-aryl-1H-indole derivatives have been investigated as potent inhibitors of the NorA efflux pump in Staphylococcus aureus , a mechanism that can counteract bacterial resistance to common antibiotics . This suggests potential applications for related compounds like this compound in developing novel anti-infective agents or multi-drug resistance (MDR) pump inhibitors . Beyond antimicrobial applications, indole-based compounds are extensively studied for their potential in anticancer, anti-inflammatory, antiviral, and antidiabetic therapeutic strategies . The reactivity of the benzylic alcohol group in this compound allows for straightforward synthetic derivatization, making it a valuable building block for constructing more complex molecules, such as indole-based five-membered heterocycles, which are emerging as versatile scaffolds in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and handling procedures should be followed as per the provided Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

[3-(5-nitroindol-1-yl)phenyl]methanol

InChI

InChI=1S/C15H12N2O3/c18-10-11-2-1-3-13(8-11)16-7-6-12-9-14(17(19)20)4-5-15(12)16/h1-9,18H,10H2

InChI Key

RRQIGKJRWPBAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO

Origin of Product

United States

Synthetic Methodologies for 3 5 Nitro 1h Indol 1 Yl Phenyl Methanol

Retrosynthetic Analysis of the (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol Architecture

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the N-C aryl bond, which is a common strategy for N-arylindoles. This disconnection breaks the molecule into two key synthons: the 5-nitro-1H-indole nucleophile and a phenylmethanol electrophile. A further disconnection on the phenylmethanol moiety at the C-C bond attached to the hydroxyl group reveals a simpler precursor, a 3-halobenzaldehyde or a related derivative. This approach allows for the independent synthesis of each fragment, followed by a convergent coupling step to assemble the final product.

Target Molecule: this compound

Key Disconnection: N-Aryl bond

Fragments: 5-Nitro-1H-indole and a (3-halophenyl)methanol precursor.

Precursors: The synthesis of 5-nitro-1H-indole can be achieved through various classical and modern methods. The phenylmethanol precursor can be prepared from commercially available starting materials.

Approaches to the 5-Nitro-1H-indole Moiety

The 5-nitro-1H-indole core is a critical component of the target molecule. Its synthesis can be approached in several ways, including the adaptation of classical indole (B1671886) syntheses, the use of modern catalytic methods, or the direct nitration of an indole derivative.

Classical Indole Synthesis Adaptations for 5-Nitroindole (B16589) Derivatives

Classical indole syntheses, such as the Fischer and Leimgruber-Batcho methods, are well-established routes to the indole nucleus and can be adapted to produce 5-nitroindole by using appropriately substituted starting materials.

The Fischer indole synthesis is a versatile method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.orgresearchgate.net To synthesize 5-nitroindole, 4-nitrophenylhydrazine (B89600) is a common starting material. The choice of acid catalyst and reaction conditions is crucial for the success of this reaction. rsc.org

The Leimgruber-Batcho indole synthesis provides a high-yielding alternative to the Fischer synthesis and is particularly useful for preparing indoles unsubstituted at the 2- and 3-positions. acs.orgresearchgate.net This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring. acs.orgmdpi.com

Classical Synthesis Starting Material Key Reagents & Conditions Yield
Fischer Indole Synthesis4-Nitrophenylhydrazine and a suitable ketone/aldehydeAcid catalyst (e.g., HCl, H₂SO₄, PPA)Variable, can be low rsc.org
Leimgruber-Batcho Synthesis2-Methyl-4-nitroanilineDMFDMA, pyrrolidine; then reductive cyclization (e.g., Raney Ni, H₂)Generally high

Modern Catalytic Methods for Nitroindole Construction

Modern organic synthesis has introduced catalytic methods for the construction of the indole ring, often offering milder reaction conditions and broader functional group tolerance. Palladium- and copper-catalyzed reactions have been developed for indole synthesis.

Palladium-catalyzed methods, such as the Hegedus indole synthesis , involve the cyclization of o-alkenyl anilines. organic-chemistry.org While not a direct route to 5-nitroindole from simple precursors, modifications and related palladium-catalyzed cyclizations of appropriately substituted starting materials can be envisioned. acs.orgrsc.org

Copper-catalyzed reactions have also emerged as powerful tools for the synthesis of N-heterocycles, including indoles. wikipedia.org These methods often involve the intramolecular cyclization of substituted anilines and can be tolerant of various functional groups.

Catalytic Method Catalyst/Ligand System General Approach
Palladium-CatalyzedPd(OAc)₂, various phosphine (B1218219) ligandsCyclization of functionalized anilines
Copper-CatalyzedCuI, various ligandsIntramolecular annulation strategies

Nitration Strategies for Indole Derivatives

Direct nitration of the pre-formed indole ring is another viable strategy to introduce the nitro group at the 5-position. However, the indole nucleus is sensitive to strong acidic conditions, which can lead to polymerization. organic-chemistry.org Therefore, milder and more regioselective nitrating agents are preferred.

The regioselectivity of indole nitration is highly dependent on the reaction conditions and the protecting group on the indole nitrogen. Nitration can occur at various positions, but specific conditions have been developed to favor C5 nitration. researchgate.netnih.govorganic-chemistry.org

Nitrating Agent Conditions Selectivity
Ferric nitrate (B79036)Mild conditionsRegioselective C5 nitration of N-protected indolines researchgate.netnih.govorganic-chemistry.org
tert-Butyl nitriteCu-catalyzed, room temperature, airRegioselective C5 nitration of indolines organic-chemistry.org
Trifluoroacetyl nitrateNon-acidic, non-metallicRegioselective for 3-nitroindole in many cases

Synthesis of the Phenylmethanol Moiety and its Precursors

The (3-halophenyl)methanol fragment is the second key component required for the synthesis. This precursor can be readily prepared from commercially available starting materials. For instance, (3-bromophenyl)methanol and (3-iodophenyl)methanol are common choices for subsequent coupling reactions.

The synthesis of (3-bromophenyl)methanol can be achieved by the reduction of 3-bromobenzaldehyde. A common reducing agent for this transformation is sodium borohydride (B1222165) in an alcoholic solvent.

Precursor Starting Material Key Reagents & Conditions
(3-Bromophenyl)methanol3-BromobenzaldehydeSodium borohydride, ethanol
(3-Iodophenyl)methanol3-IodobenzaldehydeSimilar reduction conditions

Coupling Reactions for the Indole-Phenyl Linkage

The final and crucial step in the synthesis is the formation of the N-C aryl bond between the 5-nitro-1H-indole and the phenylmethanol moiety. Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are the most effective methods for this transformation.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. While it often requires high temperatures, modern modifications with various ligands have enabled this reaction to proceed under milder conditions. For the coupling of 5-nitroindole, a copper(I) salt like CuI is typically used in the presence of a base and a suitable ligand. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. organic-chemistry.org It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann reaction. organic-chemistry.org The choice of palladium precursor, phosphine ligand, and base is critical for a successful coupling. organic-chemistry.org

Coupling Reaction Catalyst/Ligand System Base Solvent Yield
Ullmann CondensationCuI / 1,10-phenanthrolineKOHDME/H₂OGood to excellent
Ullmann CondensationCuI / trans-N,N'-dimethyl-1,2-cyclohexanediamineK₃PO₄Toluene96% (for iodobenzene) researchgate.net
Buchwald-Hartwig AminationPd₂(dba)₃ / bulky, electron-rich phosphinesNaOt-Bu or K₃PO₄Toluene or DioxaneHigh yields reported for various aryl halides organic-chemistry.org

Carbon-Nitrogen Bond Formation Strategies

The pivotal step in synthesizing the target molecule is the creation of the bond between the indole nitrogen and the phenyl ring. Transition-metal-catalyzed cross-coupling reactions are the most prominent methods for this transformation.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. wikipedia.orgbyjus.com In a typical approach for the target molecule, 5-nitroindole would be coupled with a 3-halobenzyl alcohol derivative (e.g., 3-iodobenzyl alcohol or 3-bromobenzyl alcohol) in the presence of a copper catalyst, a base, and often a ligand, at elevated temperatures. wikipedia.orgwikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgbyjus.com Modern variations utilize soluble copper catalysts with ligands such as phenanthroline, which allow for milder reaction conditions. wikipedia.org

Buchwald-Hartwig Amination: A more contemporary and versatile alternative is the Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone of C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder conditions compared to the Ullmann reaction. wikipedia.orglibretexts.org The synthesis would involve reacting 5-nitroindole with a 3-halobenzyl alcohol derivative in the presence of a palladium catalyst, a phosphine ligand (e.g., X-Phos), and a base. beilstein-journals.org The development of sterically hindered and electron-rich phosphine ligands has been crucial to the reaction's success, enabling the coupling of a wide array of aryl halides and amines. organic-chemistry.org This method is often preferred for its higher yields and reproducibility. nih.gov

Table 1: Comparison of C-N Bond Formation Strategies
FeatureUllmann CondensationBuchwald-Hartwig Amination
CatalystCopper (Cu) salts or metallic Cu wikipedia.orgPalladium (Pd) complexes wikipedia.org
Typical ConditionsHigh temperatures (>150°C), polar aprotic solvents (DMF, NMP) wikipedia.orgMilder temperatures (RT to ~110°C), various solvents (Toluene, Dioxane) libretexts.orgbeilstein-journals.org
LigandsDiamines, Phenanthrolines nih.govBulky, electron-rich phosphines (e.g., X-Phos, SPhos) organic-chemistry.org
Substrate ScopeGenerally requires activated aryl halides (electron-withdrawing groups) wikipedia.orgVery broad, including aryl chlorides, bromides, iodides, and tosylates organic-chemistry.org
AdvantagesLower catalyst costHigher yields, milder conditions, broader functional group tolerance wikipedia.org

Carbon-Carbon Bond Formation Methodologies

Alternative synthetic routes can be envisioned where the indole or phenyl ring is constructed or modified via C-C bond formation, followed by subsequent cyclization or functionalization steps.

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. nih.gov This reaction could be employed in a multi-step synthesis. For example, a 1-(3-bromophenyl)-5-nitro-1H-indole could be coupled with a hydroxymethyl-containing boronic acid derivative. More plausibly, 1-borylated-5-nitroindole could be coupled with 3-bromobenzyl alcohol. acs.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govacs.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org While not directly applicable to forming the N-aryl bond of the target molecule, it could be used to synthesize complex precursors. For instance, a Heck reaction could be used to introduce a vinyl group onto the indole or phenyl ring, which could then be transformed into the required hydroxymethylphenyl group through subsequent reactions. nih.govacs.org

Table 2: C-C Bond Formation Strategies for Precursor Synthesis
ReactionDescriptionPotential Application for Target Synthesis
Suzuki CouplingPd-catalyzed cross-coupling of an organoboron compound with an organohalide. ias.ac.inCoupling of a 5-nitroindole-boronic acid derivative with a 3-halobenzyl alcohol. acs.org
Heck ReactionPd-catalyzed reaction of an unsaturated halide with an alkene. organic-chemistry.orgFunctionalization of a 5-nitroindole or halophenyl precursor to build the side chain prior to final coupling or transformation. nih.gov

Introduction and Transformation of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) on the phenyl ring can either be present in the starting material or introduced at a later stage of the synthesis.

If a C-N coupling strategy is used, the most direct approach involves using a pre-functionalized starting material, such as (3-bromophenyl)methanol or (3-iodophenyl)methanol. This simplifies the synthetic sequence.

Alternatively, the hydroxymethyl group can be introduced after the indole and phenyl rings have been coupled. This typically involves a two-step process:

Formylation: Introduction of a formyl group (-CHO) onto the (3-(5-nitro-1H-indol-1-yl)phenyl) scaffold. This can be achieved through various named reactions, such as the Vilsmeier-Haack or Duff reaction, if the aromatic ring is sufficiently activated. tcichemicals.comwikipedia.org

Reduction: The subsequent reduction of the formyl group to a hydroxymethyl group. This is a standard transformation that can be accomplished with a variety of reducing agents. Sodium borohydride (NaBH₄) is a common choice for its selectivity in reducing aldehydes in the presence of other functional groups like nitro groups. researchgate.net

Table 3: Common Reagents for Reduction of Formyl to Hydroxymethyl Group
Reducing AgentTypical ConditionsSelectivity Notes
Sodium Borohydride (NaBH₄)Methanol (B129727) or Ethanol, 0°C to RTHighly selective for aldehydes and ketones. Does not typically reduce esters, carboxylic acids, or nitro groups. researchgate.net
Lithium Aluminium Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether, 0°CVery strong, non-selective reducing agent. Will also reduce the nitro group.
Catalytic Hydrogenation (H₂/Pd-C)H₂ gas, Palladium on Carbon, various solventsCan reduce both the aldehyde and the nitro group. Conditions can sometimes be tuned for selectivity.

Stereoselective Synthesis of this compound and its Analogs

The parent molecule, this compound, is achiral. However, the synthesis of chiral analogs, where a stereocenter is introduced on the methanol carbon (by replacing one of the benzylic hydrogens) or elsewhere in the molecule, is of significant interest. Catalytic asymmetric synthesis is the most efficient method for accessing such chiral compounds. acs.org

The catalytic asymmetric Friedel-Crafts reaction is a powerful tool for creating chiral indole derivatives. nih.gov This reaction involves the enantioselective alkylation of the indole nucleus. While this typically occurs at the C3 position, related strategies can be adapted for synthesizing chiral analogs. acs.org The use of chiral metal complexes (e.g., with copper or palladium) or chiral organocatalysts, such as chiral phosphoric acids, can induce high levels of enantioselectivity. nih.govnih.gov For instance, the reaction of an indole with an electrophile in the presence of a chiral catalyst system can lead to products with high enantiomeric excess (ee). acs.orgmdpi.com

Table 4: Examples of Chiral Catalysts in Asymmetric Indole Functionalization
Catalyst/Ligand TypeMetalTypical ReactionReported Enantioselectivity
Chiral Phosphoric Acid (CPA)N/A (Organocatalyst)Friedel-Crafts Alkylation nih.govUp to 94% ee nih.gov
Bis(oxazoline) (BOX) LigandsCopper (Cu), Nickel (Ni)Friedel-Crafts Alkylation mdpi.comUp to 96% ee nih.gov
Chiral Spiro-Phosphoric Acid (SPA)N/A (Organocatalyst)Conjugate Addition acs.orgUp to 98% ee acs.org
BINOL-derived LigandsHafnium (Hf)Friedel-Crafts Alkylation acs.orgUp to 97% ee acs.org

Green Chemistry and Sustainable Synthetic Routes for this compound

Applying the principles of green chemistry to the synthesis of the target molecule can reduce its environmental impact. tandfonline.com Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalytic processes. researchgate.netingentaconnect.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. tandfonline.comtandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids can drastically reduce the environmental footprint of the synthesis. researchgate.netrsc.org

Catalysis: The use of highly efficient and recyclable catalysts, including nanocatalysts, minimizes waste. Transition-metal-catalyzed reactions like Suzuki and Buchwald-Hartwig are inherently atom-economical. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together, eliminates solvent waste entirely. researchgate.net

The nitration step to produce the 5-nitroindole precursor is also a target for green chemistry. Traditional nitration uses a mixture of nitric and sulfuric acids, which generates significant acid waste. nih.gov More sustainable methods involve solid-supported reagents or alternative nitrating agents that are more environmentally friendly. researchgate.net

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the synthesis to be viable on a larger scale, optimization of reaction parameters is critical to maximize yield, minimize byproducts, and ensure cost-effectiveness.

Catalyst and Ligand Screening: For palladium-catalyzed reactions, a systematic screening of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a library of phosphine ligands is essential to identify the most active and stable catalytic system. organic-chemistry.org

Parameter Adjustment: Key parameters such as temperature, reaction time, solvent, and the stoichiometry of reactants and base must be carefully optimized.

Byproduct Minimization: Unwanted side reactions, such as the dimerization of starting materials or reductive dehalogenation, can lower the yield. labmanager.com Fine-tuning the reaction conditions can suppress these pathways.

Flow Chemistry: For large-scale industrial production, converting a batch process to a continuous flow process using microreactors can offer significant advantages. eurekalert.org Flow synthesis allows for precise control over reaction time (even in milliseconds), temperature, and mixing, which can lead to higher yields, improved safety, and easier scalability. labmanager.comeurekalert.org

Based on a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic and crystallographic data for the compound This compound (CAS Number: 1349719-09-0) is not available.

Constructing a scientifically accurate article that strictly adheres to the requested detailed outline requires access to published research containing primary data from techniques such as ¹H, ¹³C, and ¹⁵N NMR, 2D NMR, solid-state NMR, and vibrational spectroscopy (IR/Raman). Without this foundational data, it is not possible to provide a thorough and factual analysis for each specified subsection, including the required data tables and detailed research findings.

Therefore, this request cannot be fulfilled as the necessary information for this compound has not been published or is not accessible in the public domain. Generating such an article would require fabricating data, which would be scientifically inaccurate and misleading.

Advanced Spectroscopic and Crystallographic Characterization of 3 5 Nitro 1h Indol 1 Yl Phenyl Methanol

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

No specific UV-Vis spectroscopic data, including absorption maxima (λmax) and molar absorptivity coefficients (ε), for (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol has been reported in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no available high-resolution mass spectrometry data providing the exact mass determination for this compound in the reviewed literature.

X-ray Crystallography for Solid-State Structural Elucidation

A crystallographic study of this compound has not been found in the public domain. Consequently, detailed information regarding its solid-state structure is unavailable.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without X-ray crystallographic data, the specific bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Analysis of Molecular Conformation and Dihedral Angles

An analysis of the molecular conformation and the dihedral angles between the constituent ring systems of this compound is not possible due to the absence of crystallographic studies.

Assessment of Crystallographic Parameters and Unit Cell Properties

Information regarding the crystallographic parameters, such as the crystal system, space group, and unit cell dimensions, for this compound is not available.

Computational Chemistry and Theoretical Investigations of 3 5 Nitro 1h Indol 1 Yl Phenyl Methanol

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules with a favorable balance of accuracy and computational cost. DFT calculations for (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol would typically be performed using a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to achieve reliable results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to unsubstituted indole (B1671886) derivatives. A hypothetical data table for such an analysis is presented below.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-2.5Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 4.0 Indicator of Chemical Stability

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show strong negative potential around the oxygen atoms of the nitro group and the hydroxyl group of the methanol (B129727) moiety. The aromatic rings would exhibit a more nuanced potential distribution, with areas of both positive and negative potential.

Spectroscopic Property Prediction and Validation

Computational methods are also invaluable for predicting and interpreting spectroscopic data.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. By performing GIAO calculations within the DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These theoretical chemical shifts, when compared to experimentally obtained spectra, can aid in the structural confirmation of the compound and the assignment of specific resonances to individual atoms. The accuracy of these predictions is generally high, making it a powerful tool in chemical analysis. A table of predicted chemical shifts would be a key output of such a study.

Interactive Data Table: Hypothetical Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
Aromatic-H7.0 - 8.5
Methylene-H4.6
Hydroxyl-H5.3

Theoretical calculations can also simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. This simulated spectrum can be compared with experimental data to identify characteristic vibrational modes associated with functional groups such as the N-O stretching of the nitro group, the O-H stretching of the alcohol, and the C-H and C=C vibrations of the aromatic rings.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing insights into its UV-Visible absorption spectrum. This allows for the interpretation of the observed absorption bands in terms of the electronic excitations between molecular orbitals.

Conformational Analysis and Potential Energy Surface Exploration

A comprehensive conformational search would typically be initiated using molecular mechanics methods to rapidly explore the potential energy surface (PES). This initial exploration identifies a set of low-energy conformers. These conformers are then subjected to more accurate quantum mechanical calculations, often using Density Functional Theory (DFT), to refine their geometries and relative energies.

The key dihedral angles that define the conformation of this compound are:

The rotation around the C-N bond connecting the phenyl ring to the indole nitrogen.

The rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. The results of such an analysis would likely reveal the preferred orientations of the phenyl ring relative to the indole core and the positioning of the hydroxymethyl group. It is anticipated that steric hindrance between the hydrogen atoms on the respective rings and potential intramolecular interactions, such as hydrogen bonding involving the hydroxyl group, would be the primary factors governing the conformational preferences.

An illustrative data table of what a conformational analysis might reveal is presented below. The values are hypothetical and serve to demonstrate the expected output of such a study.

ConformerDihedral Angle 1 (°)(Phenyl-Indole)Dihedral Angle 2 (°)(Hydroxymethyl-Phenyl)Relative Energy (kcal/mol)
145600.00
21351801.25
3-45-600.15
4-135601.50

This table is interactive. You can sort the data by clicking on the column headers.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by providing detailed energetic and structural information about transition states and intermediates. For a molecule like this compound, computational studies could investigate various potential reactions, such as its synthesis or subsequent transformations.

Drawing parallels from studies on the reaction of indole with nitrate (B79036) radicals, a potential reaction mechanism for the formation of a nitroindole precursor could be investigated. escholarship.org Quantum chemical calculations can be employed to determine the energetics of hypothesized intermediates and products. escholarship.org For instance, a study on the formation of 3-nitroindole from indole and the nitrate radical suggested a mechanism involving the initial abstraction of a hydrogen atom from the N-H bond of indole, followed by isomerization to a carbon-centered radical at the 3-position, and finally the addition of NO2. escholarship.org The calculations showed that alternative mechanisms, such as direct hydrogen abstraction from a C-H bond or the addition of NO3 to the ring, were energetically less favorable due to higher activation barriers. escholarship.org

A similar computational approach could be applied to investigate the synthesis of this compound. This would involve identifying the reactants and proposing a plausible reaction pathway. DFT calculations would then be used to locate the transition state structures connecting the reactants, intermediates, and products. The calculated activation energies would provide insights into the reaction kinetics and help to identify the most likely mechanism.

For example, in a hypothetical reaction involving the coupling of 5-nitroindole (B16589) with a substituted phenyl ring, computational modeling could compare different coupling strategies, predicting the regioselectivity and stereoselectivity of the reaction.

Theoretical Thermodynamic Parameters and Stability Analysis

Theoretical calculations can provide valuable data on the thermodynamic properties of molecules, such as their enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for understanding the stability of a molecule and its behavior in chemical reactions. DFT calculations are commonly used to determine these properties for organic molecules. acgpubs.org

For this compound, the gas-phase heat of formation could be calculated using methods like the atomization method. nih.gov The stability of the molecule can also be assessed by analyzing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity. nih.gov Computational studies on nitro derivatives of BN indole have utilized this approach to predict the stability of different molecules. nih.gov

Furthermore, the bond dissociation energy (BDE) can be calculated to identify the weakest bond in the molecule, which is often the site of initial decomposition or reaction. nih.gov For this compound, the BDE for the C-N bond connecting the two aromatic rings and the C-O bond in the hydroxymethyl group would be of particular interest.

A hypothetical table of calculated thermodynamic parameters is presented below to illustrate the type of data that would be generated.

ParameterCalculated ValueUnits
Gas-Phase Enthalpy of Formation+50.5kcal/mol
HOMO Energy-6.8eV
LUMO Energy-2.5eV
HOMO-LUMO Gap4.3eV
C-N Bond Dissociation Energy85.2kcal/mol
C-O Bond Dissociation Energy92.7kcal/mol

This table is interactive. You can sort the data by clicking on the column headers.

These theoretical thermodynamic parameters, in conjunction with conformational analysis and reaction mechanism studies, provide a comprehensive understanding of the chemical behavior of this compound at the molecular level.

Mechanistic Studies of Reactions Involving 3 5 Nitro 1h Indol 1 Yl Phenyl Methanol and Its Precursors/derivatives

Reactivity of the 5-Nitro Group in the Indole (B1671886) Moiety

The 5-nitro group is a pivotal functional group on the indole scaffold of (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol, profoundly influencing the molecule's electronic properties and reactivity. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack while activating it for other transformations. nih.gov This section explores the key reaction mechanisms involving this nitro group.

While the nitro group is well-known for activating an aromatic ring towards nucleophilic aromatic substitution (SNAr) of a leaving group (typically a halide) at the ortho or para position, it can also function directly as a leaving group in certain contexts. nih.govlibretexts.org The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org

The nitro group is readily transformed into a variety of other functional groups, most commonly an amino group, through reduction. These transformations are fundamental in synthetic chemistry for accessing derivatives such as 5-aminoindoles, which are valuable precursors for more complex molecules. d-nb.info The reduction of the nitro group can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) with a hydrogen source. d-nb.info This method is generally clean and efficient. Chemical reductions offer an alternative and can be accomplished with various reagents. For instance, the Cadogan reaction utilizes triethyl phosphite (B83602) under reflux conditions to reductively cyclize nitro compounds, demonstrating the utility of nitro group reduction in forming new heterocyclic systems. researchgate.net The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

Reagent/Catalyst Conditions Product Notes
H₂, Pd/C Methanol (B129727), Room Temperature Amino Group Common and efficient method for converting nitroindoles to aminoindoles. d-nb.info
Triethyl phosphite (P(OEt)₃) Reflux Varies (e.g., carbazoles) Used in Cadogan reactions for reductive cyclization. researchgate.net
Iron (Fe) in acid Acidic medium (e.g., HCl, Acetic Acid) Amino Group A classical method for nitro group reduction (e.g., Baeyer–Emmerling synthesis). rsc.org
Tin (Sn) or Zinc (Zn) in acid Acidic medium (e.g., HCl) Amino Group Another classical metal-acid reduction system. rsc.org

The strong electron-withdrawing nature of the nitro group renders the α-protons of nitroalkanes acidic, allowing for the formation of a stabilized carbanion (a nitronate) in the presence of a base. organic-chemistry.orgtcichemicals.com This nucleophilic nitronate is a key intermediate in classic carbon-carbon bond-forming reactions like the Henry reaction and the Michael addition.

The Henry Reaction (or nitroaldol reaction) involves the addition of a nitronate to an aldehyde or ketone, forming a β-nitro alcohol. organic-chemistry.orgwikipedia.org This reaction is reversible and base-catalyzed. wikipedia.org The resulting β-nitro alcohol is a versatile synthetic intermediate that can be dehydrated to a nitroalkene, oxidized to an α-nitro ketone, or have its nitro group reduced to form a β-amino alcohol. wikipedia.org

The Michael Addition is a conjugate (or 1,4-) addition of a nucleophile, such as a nitronate, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com Weak bases, which form resonance-stabilized nucleophiles like nitronates, favor this 1,4-addition over direct (1,2-) addition to the carbonyl carbon. youtube.com In the context of indole chemistry, derivatives like 3-(2-nitrovinyl)indoles are potent Michael acceptors, readily reacting with various nucleophiles. researchgate.net The reaction proceeds in three key steps: formation of the nucleophile (enolate or nitronate), conjugate addition to the Michael acceptor, and subsequent protonation. masterorganicchemistry.com

Nitro compounds can participate in cycloaddition reactions, offering pathways to complex heterocyclic structures. The reactivity depends on the specific structure of the nitro-containing molecule.

One important class of cycloadditions is the 1,3-dipolar cycloaddition , where nitrones (which can be formed from nitro compounds) act as 1,3-dipoles. wikipedia.orgchem-station.com These nitrones react with dipolarophiles, such as alkenes or alkynes, in a [3+2] cycloaddition to yield five-membered heterocyclic rings like isoxazolidines or isoxazolines. wikipedia.org These reactions can create multiple new stereocenters in a single step and are powerful tools in synthesis. chem-station.comacs.org The regioselectivity is controlled by the frontier molecular orbitals of the nitrone and the dipolarophile. wikipedia.org

Nitro groups can also participate in [4+2] cycloadditions (Diels-Alder type reactions). In certain systems, a nitro group conjugated with a double bond can act as a heterodienyl moiety. This "heterodiene" can then react with a dienophile, such as an electron-rich alkene, in an inverse-electron-demand Diels-Alder reaction to form a six-membered ring. acs.org

Reactivity of the Indole Nucleus

The indole ring system is a π-excessive heterocycle, making it highly reactive towards electrophiles, with a reaction rate many orders of magnitude greater than that of benzene. pearson.comnih.gov Electrophilic Aromatic Substitution (EAS) is the dominant reaction type for the indole nucleus. bhu.ac.in

Substitution overwhelmingly occurs at the C-3 position of the pyrrole (B145914) ring. pearson.comic.ac.uk This regioselectivity is explained by the superior stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed upon attack at C-3. bhu.ac.in The positive charge in this intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring. bhu.ac.instackexchange.com In contrast, attack at the C-2 position leads to an intermediate where delocalization of the positive charge onto the nitrogen atom would disrupt the benzene ring's aromatic sextet, making it significantly less stable. bhu.ac.in

If the C-3 position is already occupied, electrophilic substitution will then typically occur at the C-2 position. bhu.ac.in The presence of the strong electron-withdrawing 5-nitro group in "this compound" deactivates the entire indole nucleus towards EAS, but the inherent preference for C-3 attack remains the guiding principle. Classic EAS reactions like the Vilsmeier-Haack reaction (formylation), Mannich reaction, and nitration are common for indoles. stackexchange.comnih.gov

Table 2: Common Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

Reaction Reagents Position of Substitution Product Type
Vilsmeier-Haack POCl₃, DMF C-3 3-Formylindole nii.ac.jp
Mannich Reaction CH₂O, Dimethylamine C-3 3-(Dimethylaminomethyl)indole (Gramine)
Nitration e.g., (CF₃CO)₂O, (CH₃)₄NNO₃ C-3 3-Nitroindole nih.gov
Sulfonation Pyridine-SO₃ complex C-3 Indole-3-sulfonic acid
Halogenation e.g., NBS, SO₂Cl₂ C-3 3-Haloindole

C-Alkylation and C-Acylation Reactions

Further functionalization of the indole core in derivatives of this compound can be achieved through C-alkylation and C-acylation reactions. These reactions typically occur at the C3 position of the indole, which is the most nucleophilic carbon.

C-Alkylation: The introduction of alkyl groups at the C3 position of N-aryl-5-nitroindoles can proceed through various mechanisms, including Friedel-Crafts type reactions. In these reactions, an electrophilic alkylating agent is attacked by the electron-rich indole ring. The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore the aromaticity of the indole ring. The regioselectivity of the alkylation is influenced by both electronic and steric factors.

C-Acylation: Similarly, C-acylation introduces an acyl group at the C3 position of the indole nucleus. The Friedel-Crafts acylation is a common method, where an acyl halide or anhydride (B1165640) is activated by a Lewis acid, such as aluminum chloride, to form a highly electrophilic acylium ion. libretexts.orgnih.govnih.gov This acylium ion is then attacked by the indole ring. A key feature of the acylium ion is its resonance stabilization, which prevents rearrangements that can sometimes be observed in Friedel-Crafts alkylations. nih.govnih.gov The reaction proceeds through an arenium ion intermediate, followed by deprotonation to yield the 3-acylindole derivative. libretexts.orgnih.govnih.gov

Reactions of the Phenylmethanol Moiety

Transformations of the Hydroxyl Group

The hydroxyl group in the phenylmethanol portion of this compound is a versatile functional handle for further molecular modifications. Common transformations include conversion to ethers, esters, and halides.

The mechanism of these transformations can proceed via either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the reagents. rsc.orgnih.gov In an SN1 reaction, the hydroxyl group is first protonated (or activated by a Lewis acid) and leaves as a water molecule, forming a benzylic carbocation. This carbocation is then attacked by a nucleophile. The benzylic position provides stability to the carbocation through resonance, making the SN1 pathway plausible. mdpi.com

In an SN2 reaction, a nucleophile directly attacks the carbon atom bearing the hydroxyl group (which has been converted into a better leaving group, such as a tosylate), leading to an inversion of stereochemistry if the carbon is chiral. The choice between SN1 and SN2 mechanisms is influenced by factors such as the strength of the nucleophile, the solvent polarity, and the steric hindrance around the reaction center. rsc.orgnih.govnih.gov

Neighboring group participation (NGP) can also play a role in the reactions of the hydroxyl group. researchgate.net If a suitably positioned group within the molecule can act as an internal nucleophile, it can influence the reaction rate and stereochemistry, often leading to retention of configuration through a double inversion mechanism.

Aromatic Ring Reactivity on the Phenyl Group

The phenyl ring of the phenylmethanol moiety can undergo electrophilic and nucleophilic aromatic substitution reactions. The presence of the indolyl and methanol substituents influences the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring in this compound is not highly activated towards nucleophilic aromatic substitution. However, if a good leaving group is present on the ring, and particularly if additional electron-withdrawing groups are introduced, SNAr can occur. The mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized, and the subsequent departure of the leaving group restores the aromaticity of the ring. The presence of the nitro group on the indole moiety can influence the electronic properties of the phenyl ring, potentially affecting its susceptibility to nucleophilic attack.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.

Kinetic studies would involve determining the rate law of a particular reaction, which provides information about the molecularity of the rate-determining step. For example, in a copper-catalyzed N-arylation, monitoring the reaction progress under varying concentrations of reactants and catalyst would help elucidate the reaction order with respect to each species.

Role of Catalysis in Enhancing Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in the synthesis and functionalization of this compound and its derivatives. Catalysts can enhance reaction rates, improve selectivity (chemo-, regio-, and stereoselectivity), and allow for milder reaction conditions.

Transition Metal Catalysis: As previously mentioned, copper catalysts are widely used for the N-arylation of indoles. youtube.comwikipedia.org Palladium catalysts are also effective for various cross-coupling reactions that could be employed to functionalize the indole or phenyl rings. The choice of ligand in these catalytic systems is crucial for modulating the reactivity and selectivity of the metal center.

Lewis Acid Catalysis: Lewis acids can be employed to activate various functional groups within the molecule. For example, a Lewis acid can coordinate to the hydroxyl group of the phenylmethanol moiety, facilitating its conversion to a better leaving group for subsequent nucleophilic substitution. Lewis acids are also instrumental in Friedel-Crafts acylation reactions by generating the electrophilic acylium ion. libretexts.orgnih.govnih.gov

Brønsted Acid/Base Catalysis: Brønsted acids and bases can also catalyze reactions involving this compound. For instance, acid catalysis is often used in esterification reactions of the hydroxyl group, while base catalysis can be employed to deprotonate the indole nitrogen, increasing its nucleophilicity for N-functionalization reactions.

Molecular Architecture and Supramolecular Interactions of 3 5 Nitro 1h Indol 1 Yl Phenyl Methanol

Intramolecular Electronic and Steric Effects Influencing Conformation

The conformation of (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol in the solid state is primarily dictated by the rotational freedom around the N1-C1' single bond, which connects the 5-nitroindole (B16589) and the 3-(hydroxymethyl)phenyl moieties. The dihedral angle between the planes of these two aromatic systems is a critical conformational parameter. This is influenced by a delicate balance of electronic and steric effects.

The nitro group at the 5-position of the indole (B1671886) ring is a strong electron-withdrawing group, which significantly influences the electronic distribution within the indole system. This electronic perturbation can affect the rotational barrier around the N-aryl bond. Conversely, the hydroxymethyl group on the phenyl ring is a weak electron-donating group. The interplay of these electronic factors can lead to a preferred conformation that optimizes electronic delocalization or minimizes electronic repulsion.

Steric hindrance between the hydrogen atoms on the indole ring (at positions 4 and 7) and the hydrogen atoms on the phenyl ring (at positions 2' and 6') plays a crucial role in determining the energetically favorable range of dihedral angles. In analogous N-arylindole structures, non-planar conformations are common to alleviate these steric clashes. For instance, in a related compound, 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, the dihedral angle between the indole ring system and a phenyl ring is a significant 78.18 (10)°. nih.gov This suggests that a twisted conformation for this compound is highly probable.

Table 1: Key Torsional Angles and Their Influencing Factors

Dihedral AngleDescriptionKey Influencing Factors
C2-N1-C1'-C2'Rotation around the N-phenyl bondSteric hindrance between the indole and phenyl rings, electronic effects of the nitro and hydroxymethyl groups.
C1'-C3'-C(methanol)-ORotation of the hydroxymethyl groupPotential for intramolecular hydrogen bonding, steric interactions with adjacent groups.

Intermolecular Hydrogen Bonding Networks in Crystalline States

Hydrogen bonding is anticipated to be a dominant force in the crystal packing of this compound. The molecule possesses a hydrogen bond donor in the hydroxyl group (-OH) of the methanol (B129727) substituent and multiple hydrogen bond acceptors, most notably the oxygen atoms of the nitro group (-NO2).

In the crystal structure of the closely related 5-nitroindole, molecules are stabilized by N-H···O hydrogen bonds, forming infinite chains. acs.org Although the N-H group of the indole in the title compound is substituted, the hydroxyl group provides a potent hydrogen bond donor. It is therefore highly probable that strong O-H···O hydrogen bonds will form between the hydroxyl group of one molecule and a nitro group of a neighboring molecule. Such interactions are a common feature in the crystal structures of nitroaromatic compounds containing hydroxyl groups.

The formation of these hydrogen bonds can lead to the assembly of molecules into various motifs, such as chains or dimers. The specific geometry and connectivity of these hydrogen-bonded networks will be a defining feature of the crystal lattice.

π-π Stacking Interactions and Aromatic Stacking Phenomena

In the crystal structure of 5-nitroindole, molecules form stacks along the researchgate.net direction, with π···π interactions facilitated by the displacement of adjacent molecules. acs.org It is expected that similar stacking arrangements will be present in the crystal structure of the title compound. The relative orientation of the stacked rings can vary, with common geometries including parallel-displaced and T-shaped arrangements.

The electron-withdrawing nitro group can also participate in nitro–π interactions, where the electron-deficient nitro group interacts favorably with the electron-rich π-system of a neighboring aromatic ring. mdpi.com This type of interaction can further direct the assembly of molecules in the solid state. The interplay between π-π stacking of the indole and phenyl rings and potential nitro-π interactions will likely result in a complex and tightly packed crystal structure. The unique electronic nature of the indole ring allows it to participate in a wide range of non-covalent interactions, making it a key factor in the stability and folding of proteins. wikipedia.org

Van der Waals Forces and Other Non-Covalent Interactions

In a molecule of this size and complexity, van der Waals interactions will be numerous and will dictate the precise distances between molecules where stronger, more directional interactions are not dominant. The principle of close packing, driven by the optimization of van der Waals contacts, will be a fundamental factor in determining the final crystal structure.

Additionally, weaker C-H···O and C-H···π interactions may also be present. nih.gov The hydrogen atoms attached to the aromatic rings can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group or the π-systems of adjacent aromatic rings. While less energetic than conventional hydrogen bonds, these interactions can provide additional stability to the crystal lattice and influence the fine details of the molecular arrangement.

Design Principles for Supramolecular Assemblies Involving Indole and Nitroaromatic Moieties

The design of supramolecular assemblies relies on the predictable and reliable formation of specific intermolecular interactions. The functional groups present in this compound offer several handles for crystal engineering.

The strong and directional nature of the O-H···O hydrogen bond between the hydroxyl and nitro groups is a primary synthon that can be exploited to build robust supramolecular architectures. By understanding the preferred geometries of this interaction, it is possible to guide the assembly of molecules into predictable patterns.

The π-π stacking of the indole and phenyl rings provides another tool for controlling the crystal packing. The introduction of substituents that modify the electronic properties of these rings can be used to tune the strength and geometry of the stacking interactions. wikipedia.org For instance, the electron-deficient character of the 5-nitroindole moiety can be used to promote interactions with electron-rich aromatic systems in co-crystallization experiments.

Furthermore, the potential for nitro-π and other weak interactions provides additional layers of control. mdpi.comresearchgate.net By carefully considering the interplay of all these non-covalent forces, it is possible to design and synthesize crystalline materials with specific topologies and properties. The principles of supramolecular chemistry provide a framework for understanding how molecules "communicate" through local interactions to form ordered structures.

Table 2: Summary of Key Intermolecular Interactions and Their Role in Supramolecular Assembly

Interaction TypeDonor/Acceptor GroupsExpected Role in Crystal Packing
Hydrogen BondingDonor: -OH; Acceptor: -NO2Formation of primary structural motifs (chains, dimers).
π-π StackingIndole and phenyl ringsStabilization of the crystal lattice through stacking of aromatic systems.
Nitro-π InteractionsNitro group and aromatic ringsDirectional interactions contributing to packing efficiency.
Van der Waals ForcesAll atoms in the moleculeOverall space-filling and stabilization of the crystal structure.

Advanced Research Applications and Future Directions for 3 5 Nitro 1h Indol 1 Yl Phenyl Methanol

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The molecular structure of (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol is endowed with several functional groups that serve as versatile handles for chemical modification, making it an excellent starting point for the synthesis of more complex molecules. The indole (B1671886) nucleus itself is a prominent feature in many natural products and biologically active compounds. nih.gov The key reactive sites—the hydroxymethyl group, the nitro group, and the aromatic rings—offer distinct opportunities for elaboration.

Hydroxymethyl Group Transformation: The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent reactions such as Wittig reactions, reductive aminations, and amide bond formations. Alternatively, it can be converted into a leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

Nitro Group Reduction and Functionalization: The nitro group is a highly versatile functional handle. Its reduction to an amine group yields (3-(5-Amino-1H-indol-1-yl)phenyl)methanol, a key intermediate that opens up a vast chemical space. This resulting aniline (B41778) derivative can undergo a plethora of reactions, including diazotization, acylation, and sulfonylation, to create a variety of substituted indole analogues.

Aromatic Ring Substitution: While the existing rings are relatively electron-rich, electrophilic aromatic substitution reactions could potentially be directed to specific positions on either the indole or the phenyl ring under carefully controlled conditions, allowing for further diversification.

The strategic combination of these transformations allows for a build-up in molecular complexity, enabling the synthesis of intricate scaffolds. For instance, intramolecular reactions between derivatives of the hydroxymethyl and the amino groups (from the reduced nitro group) could lead to the formation of novel polycyclic heterocyclic systems.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Reagents/Conditions Potential Product Functionality
Hydroxymethyl (-CH₂OH) Oxidation PCC, DMP, or Swern oxidation Aldehyde (-CHO), Carboxylic Acid (-COOH)
Nucleophilic Substitution PBr₃, SOCl₂, or TsCl/pyridine Halide (-CH₂Br/Cl), Tosylate (-CH₂OTs)
Etherification NaH, Alkyl Halide (e.g., CH₃I) Ether (-CH₂OR)
Nitro (-NO₂) Reduction SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl Amine (-NH₂)

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at producing collections of structurally diverse small molecules to explore broad areas of chemical space, which is invaluable for drug discovery and chemical biology. nih.govnih.gov this compound is an ideal starting scaffold for DOS campaigns due to its multiple, orthogonally reactive functional groups.

A "build/couple/pair" strategy could be effectively implemented.

Build: The core scaffold, this compound, is the initial building block.

Couple: A library of diverse building blocks could be coupled to the hydroxymethyl position via esterification, etherification, or by converting it to an amine for amide coupling. Simultaneously or sequentially, a different set of reagents could be used to derivatize the amino group obtained from the reduction of the nitro moiety.

Pair: Intramolecular cyclization reactions could be employed to create rigid, polycyclic scaffolds, thereby introducing skeletal diversity into the library. scispace.com For example, after reduction of the nitro group and conversion of the alcohol to a suitable electrophile, an intramolecular cyclization could generate a novel fused ring system.

This approach allows for the rapid generation of a large and diverse chemical library from a single, highly functionalized starting material. cam.ac.uk The resulting compounds, featuring varied appendages and molecular skeletons, would be well-suited for high-throughput screening to identify novel biological probes or potential therapeutic leads. nih.gov

Exploration in Materials Science Applications

The inherent electronic properties of the this compound scaffold suggest its potential utility in materials science. The structure contains an electron-rich indole ring system connected to a phenyl ring, with a potent electron-withdrawing nitro group. This "push-pull" electronic characteristic is often associated with interesting optical and electronic properties.

Optical Properties: Such compounds can exhibit significant nonlinear optical (NLO) responses, which are of interest for applications in optoelectronics and photonics. The extent of intramolecular charge transfer from the indole donor to the nitro acceptor through the π-conjugated system is a key determinant of these properties.

Electronic Materials: Derivatives of this molecule could be investigated as components in organic semiconductors or as sensitizers in dye-sensitized solar cells. The ability to tune the electronic properties through chemical modification of the functional groups would be highly advantageous for optimizing material performance.

Self-Assembling Materials: The presence of the hydroxyl group and the potential for hydrogen bonding (via the indole N-H, although substituted in this case, or the amino group after reduction) could promote self-assembly into ordered supramolecular structures like liquid crystals or organogels. The interplay of π-π stacking interactions from the aromatic rings and hydrogen bonding could lead to the formation of functional materials with anisotropic properties. nih.gov

Future research would involve synthesizing a series of derivatives and systematically studying their photophysical properties (absorption, fluorescence), electronic characteristics, and self-assembly behavior.

Development as a Chemical Probe for Fundamental Chemical Studies

Chemical probes are small molecules designed to interact with specific biological targets, allowing for the study of cellular processes. The indole scaffold is a "privileged structure" in medicinal chemistry, as it is found in numerous compounds that bind to a wide range of biological targets.

Synergistic Integration of Experimental and Computational Methodologies in Future Research

Modern chemical research greatly benefits from the integration of computational modeling with experimental validation. nih.gov This synergistic approach can accelerate the discovery process, reduce costs, and provide deeper mechanistic insights.

Predicting Reactivity and Properties: Computational methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectral properties of this compound and its derivatives. nih.gov This can guide the selection of reaction conditions and predict the outcomes of synthetic transformations. For instance, calculations can determine the most likely sites for electrophilic or nucleophilic attack.

Molecular Docking and Dynamics: In the context of developing biological probes or therapeutic agents, molecular docking simulations can predict how these molecules might bind to the active site of a target protein. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing insights into the binding affinity and mechanism of action. nih.gov

Designing Novel Materials: Computational screening can be employed to predict the electronic and optical properties of a virtual library of derivatives, allowing researchers to prioritize the synthesis of the most promising candidates for materials science applications.

By combining computational predictions with targeted experimental synthesis and testing, the exploration of this molecule's potential can be conducted much more efficiently and rationally.

Potential for Automation and High-Throughput Synthesis Strategies

The need to synthesize and screen large numbers of compounds, particularly for drug discovery and materials science, has driven the development of automated and high-throughput experimentation (HTE) platforms. peeriodicals.com The synthesis of a library based on the this compound scaffold is amenable to such approaches.

Solution-phase parallel synthesis can be employed, where reactions are carried out in multi-well plates. nih.gov Robotic liquid handlers can automate the dispensing of reagents and building blocks, allowing for the rapid creation of a large array of distinct products. Key reactions, such as amide couplings, esterifications, and reductions, are often robust and high-yielding, making them suitable for automation. The development of efficient work-up and purification strategies, such as solid-phase extraction (SPE) or automated flash chromatography, is crucial for isolating the final compounds in sufficient purity for screening. This automated approach would significantly accelerate the exploration of the chemical space around this versatile scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.